molecular formula C8H15NO4 B071878 D-Alanine-3,3,3-D3-N-T-boc CAS No. 177614-70-9

D-Alanine-3,3,3-D3-N-T-boc

Cat. No. B071878
M. Wt: 192.23 g/mol
InChI Key: QVHJQCGUWFKTSE-YXLFGOCJSA-N
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Description

Synthesis Analysis

The synthesis of D-Alanine derivatives, including protected forms like Boc-D,L-Ala-D,L-Ala-OMe, involves specific strategies to ensure the retention of the D configuration and isotopic labeling. The process includes condensation reactions and protective group strategies to facilitate further synthetic applications (Kricheldorf & Hull, 1979).

Molecular Structure Analysis

The conformational properties of alanine derivatives, including those protected by Boc, depend significantly on factors such as solvent, temperature, and molecular weight. Studies using techniques like circular dichroism (CD) have shown that these peptides can adopt β-associated, statistical coil, or partially α-helical conformations (Toniolo & Bonora, 1975).

Chemical Reactions and Properties

Modifications of the alanine structure to introduce a boronic acid group, as seen in analogous studies, showcase the versatility in chemical reactivity, offering insights into potential modifications for "D-Alanine-3,3,3-D3-N-T-boc." Such chemical alterations pave the way for specific enzyme inhibition studies, highlighting the chemical reactivity and functional group compatibility of alanine derivatives (Duncan et al., 1989).

Physical Properties Analysis

Investigations into the physical properties of alanine derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical application in synthetic chemistry. For example, the study of heterochiral peptides and their crystal structures offers valuable information on the stability and conformational preferences, which are essential for understanding the physical properties of "D-Alanine-3,3,3-D3-N-T-boc" derivatives (Fabiola et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of alanine derivatives. The synthesis and study of peptides containing alanine and their interaction with metals provide insights into the chemical behavior of such modified amino acids, which is crucial for the comprehensive understanding of "D-Alanine-3,3,3-D3-N-T-boc" (Orts-Arroyo et al., 2020).

Scientific Research Applications

Enzymatic Inhibition and Antibacterial Applications

D-Alanine is crucial for bacterial cell wall synthesis, making alanine racemase, which catalyzes the conversion of L-Alanine to D-Alanine, a target for antibacterial drug development. Inhibitors of alanine racemase, such as D-Cycloserine, highlight the therapeutic potential of targeting D-Alanine pathways. However, the search for selective and potent inhibitors is ongoing due to the toxic effects of current drugs (Azam & Jayaram, 2015).

Role in Plant Metabolism

β-Alanine, a non-proteinogenic amino acid related to D-Alanine, plays a unique role in plant stress responses and metabolism. It is involved in the synthesis of pantothenate (vitamin B5) and participates in lignin biosynthesis, ethylene production, and as a stress response molecule in plants. This highlights the diverse functions of β-Alanine derivatives in biological systems and potential applications in improving plant resilience (Parthasarathy, Savka, & Hudson, 2019).

Applications in Biotechnology and Pharmaceuticals

Alanine dehydrogenase, an enzyme that catalyzes the conversion of L-Alanine to pyruvate, showcases the importance of alanine in microbial metabolism and its applications in pharmaceutical, environmental, and food industries. The enzyme's role in redox balancing and the synthesis of amino acids and proteins underscores the biotechnological potential of enzymes involved in alanine metabolism (Dave & Kadeppagari, 2019).

Ergogenic Effects and Nutritional Supplements

β-Alanine is studied for its role in enhancing muscle carnosine levels, which can improve high-intensity exercise performance. Supplementation with β-Alanine has been shown to benefit athletes by increasing intramuscular buffering capacity, delaying fatigue, and facilitating recovery, indicating its application in sports nutrition and performance enhancement (Ostfeld & Hoffman, 2023).

Safety And Hazards

D-Alanine-3,3,3-D3-N-T-boc may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-YXLFGOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine-3,3,3-D3-N-T-boc

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